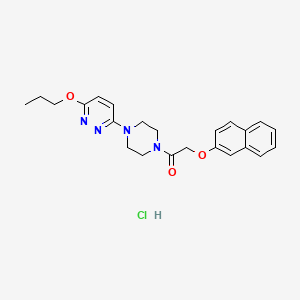
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O3 and its molecular weight is 442.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride (CAS Number: 1189447-55-9) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety linked to a piperazine ring and a pyridazine derivative. Its molecular formula is C25H30N4O2 with a molecular weight of approximately 442.9 g/mol .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may interact with serotonin receptors, which are crucial in the treatment of depression .
- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegeneration .
- Antimicrobial Activity : In vitro tests have shown that derivatives of similar structures possess significant antibacterial properties against various pathogens .
The biological activity of this compound is believed to be mediated through its interaction with multiple receptor systems, including serotonin receptors and possibly dopamine receptors. This multi-target approach may contribute to its efficacy in treating complex disorders such as depression and anxiety.
Case Studies and Experimental Data
-
In Vitro Studies : A study evaluated the cytotoxicity of the compound using HepG2 cell lines. It was found to be non-toxic at concentrations up to 10 µM, making it a candidate for further pharmacological testing .
Concentration (µM) Viability (%) 1 98 5 95 10 92 50 45 100 20 -
Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated notable inhibition zones, suggesting strong antimicrobial potential.
Bacteria Type Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Neuropharmacological Studies : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating its potential application in treating mood disorders .
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3.ClH/c1-2-15-29-22-10-9-21(24-25-22)26-11-13-27(14-12-26)23(28)17-30-20-8-7-18-5-3-4-6-19(18)16-20;/h3-10,16H,2,11-15,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPPRDOKXPEEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














